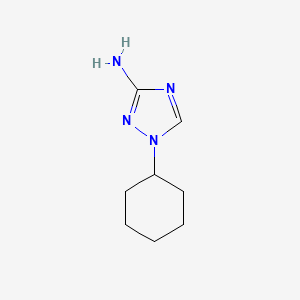

1-cyclohexyl-1H-1,2,4-triazol-3-amine

描述

属性

IUPAC Name |

1-cyclohexyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-10-6-12(11-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADFJARZQWSNHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes.

Mode of Action

The mode of action involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond.

Pharmacokinetics

Its molecular weight of 16623 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Some related compounds have shown cytotoxic activities against tumor cell lines, suggesting potential anticancer activity.

Action Environment

Its storage temperature is room temperature, suggesting that it is stable under normal environmental conditions.

生物活性

1-Cyclohexyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine.

Molecular Characteristics:

- Molecular Formula: C9H16N4

- Molecular Weight: 180.25 g/mol

- IUPAC Name: 1-cyclohexyl-1,2,4-triazol-3-amine

- Canonical SMILES: C1CCCC(CC1)N2C=NC(=N2)N

The biological activity of this compound primarily stems from its ability to interact with various biological macromolecules. The triazole ring allows for:

- Hydrogen Bonding: Capable of forming hydrogen bonds with enzymes and receptors, influencing their activity.

- Metal Coordination: Can coordinate with metal ions, which is crucial for the activity of many metalloenzymes.

These interactions can lead to enzyme inhibition or modulation of receptor activity, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of triazoles can inhibit the growth of various fungi and bacteria. For instance:

- Antifungal Activity: Triazole compounds have been noted for their effectiveness against fungal infections by inhibiting ergosterol synthesis in fungal cell membranes.

- Antibacterial Activity: Some studies suggest that this compound may exhibit antibacterial properties through disruption of bacterial cell wall synthesis.

Anticancer Potential

The anticancer properties of triazole derivatives are well-documented. Research has demonstrated that this compound can induce apoptosis in cancer cells. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 12.5 | Induction of apoptosis |

| This compound | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |

These findings suggest that the compound may act by targeting specific pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Studies have indicated its potential to inhibit various enzymes involved in metabolic pathways:

- Cyclooxygenase Inhibition: May reduce inflammation and pain by inhibiting cyclooxygenase enzymes.

Case Studies

Case Study 1: Antifungal Activity Evaluation

In a study evaluating the antifungal efficacy of triazole derivatives, this compound was tested against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antifungal activity compared to standard antifungal agents.

Case Study 2: Anticancer Efficacy

A focused study on the anticancer effects of triazole compounds highlighted that this compound exhibited notable cytotoxicity against various cancer cell lines with IC50 values ranging from 10 µM to 20 µM depending on the cell type.

相似化合物的比较

Structural Analogues and Substituent Effects

Substituent Diversity in Antimicrobial Activity

- 1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine (): This compound features a chlorinated benzyl group. The electron-withdrawing chlorine atom may enhance stability and influence antibacterial activity. Similar derivatives (e.g., V1–V10 in ) exhibit MIC values ranging from 12.5–100 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that bulky aromatic substituents enhance antimicrobial potency .

- However, the cyclohexyl group in the target compound could offer better hydrophobic interactions in biological targets.

Hybrid Structures and Enzyme Inhibition

- Pyrazole-Triazolopyrimidine Hybrids (): Incorporating 4H-1,2,4-triazol-3-amine into larger scaffolds, such as pyrazole-triazolopyrimidines, enhances α-glucosidase inhibitory activity (IC₅₀: 74–88% yields). The cyclohexyl group in the target compound may similarly stabilize interactions with enzyme active sites through hydrophobic or van der Waals forces.

- 5-(Benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine (): This derivative inhibits human MetAP2 with a Kᵢ of 0.5 nM, demonstrating that sulfur-containing substituents improve binding to metalloenzymes. The cyclohexyl group’s non-polar nature may instead favor interactions with hydrophobic enzyme pockets.

Antimicrobial and Antifungal Activity

Triazol-3-amine derivatives with aromatic or heterocyclic substituents (e.g., benzyloxy or substituted phenyl groups) show moderate to strong activity against Gram-positive bacteria (MIC: 12.5–50 µg/mL) and fungi (Candida albicans: MIC 25–100 µg/mL) . The cyclohexyl group’s lipophilicity may enhance penetration into microbial cell membranes, though direct activity data are needed for confirmation.

Anticancer Activity

- Mn(II) Complex with N-(3-Chlorobenzylidene)-1H-1,2,4-triazol-3-amine (): This complex induces G0/G1 cell cycle arrest and mitochondrial dysfunction in cancer cells. The cyclohexyl analog could similarly coordinate metals, but its bulkier structure might alter redox activity or cellular uptake.

Enzyme Inhibition

- 3-Anilino-5-arylthio-1,2,4-triazole Derivatives (): These compounds exhibit potent inhibition of human MetAP2 (Kᵢ: 0.04–10,000 nM) through metal coordination. The cyclohexyl group’s lack of thioether or anilino moieties may limit MetAP2 affinity but could redirect selectivity toward other targets.

Physicochemical and Stability Properties

Thermal and Hydrolytic Stability

- N-(2,4,6-Trinitrophenyl)-1H-1,2,4-triazol-3-amine (): Nitro substitutions improve thermal stability (detonation velocity: ~8,500 m/s) but reduce hydrolytic stability. The cyclohexyl group’s electron-donating nature may enhance hydrolytic resistance compared to nitro derivatives.

Solubility and Lipophilicity

- 5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine (): The piperazine group increases water solubility, critical for bioavailability. In contrast, the cyclohexyl substituent likely reduces solubility but improves lipid membrane penetration.

准备方法

Thiourea-Based Cyclization via Carbodiimide Intermediates

One well-documented approach involves the synthesis of 1,3-disubstituted thioureas as precursors, which upon treatment with suitable thiophiles undergo transformation to carbodiimides. These intermediates then react with acyl hydrazides to form the 1,2,4-triazole ring system substituted at the 3-position with an amino group.

Step 1: Formation of 1,3-disubstituted thioureas

The thioureas are prepared by reacting cyclohexylamine with an appropriate isothiocyanate under mild conditions in solvents like dichloromethane or acetonitrile. This step yields the cyclohexyl-substituted thiourea intermediate in good yields.Step 2: Thiophile-promoted conversion to carbodiimide

Mercury(II) acetate [Hg(OAc)2] has been identified as an optimal thiophile to promote the conversion of thioureas to carbodiimides efficiently in one-pot reactions. Reaction monitoring by LC-MS shows that within approximately 15 minutes, a significant portion (~65%) of the thiourea converts to the carbodiimide intermediate.Step 3: Cyclization with formylhydrazide

The carbodiimide intermediate then undergoes nucleophilic addition with formylhydrazide, followed by dehydration to yield the 1,2,4-triazol-3-amine ring system. Optimal reaction time for this step is around 2 hours, achieving yields up to 91% when using 2.5 equivalents of formylhydrazide.

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | Cyclohexylamine + isothiocyanate | 1,3-disubstituted thiourea | Good yield, mild conditions |

| 2 | Hg(OAc)2, room temp, 15 min | Carbodiimide intermediate | ~65% conversion observed |

| 3 | Formylhydrazide (2.5 eq), 2 h, room temp | 1-cyclohexyl-1H-1,2,4-triazol-3-amine | Up to 91% isolated yield |

This method is advantageous due to its one-pot nature, regioselectivity, and relatively mild conditions without requiring isolation of intermediates.

Solid-Phase and One-Pot Multicomponent Syntheses

Alternative methods include solid-phase synthesis and multicomponent reactions involving acyl hydrazide resins and amidines or amines with hydrazonoformamides and acyl hydrazides.

Solid-phase synthesis : Acyl hydrazide resins react with amidines under molecular sieves to form triazole rings. Subsequent acylation and cyclization steps yield substituted 1,2,4-triazoles. This approach allows for facile purification and potential automation but is less common for cyclohexyl-substituted derivatives.

One-pot three-component synthesis : Reaction of an amine with N′-acetyl-N,N-dimethylhydrazonoformamide and acyl hydrazides under optimized conditions leads to substituted triazoles. Aromatic amines give moderate yields, but aliphatic amines like cyclohexylamine may require further optimization.

Direct Cyclization from Cyclohexylamine and Hydrazide Derivatives

Though less documented specifically for this compound, direct condensation of cyclohexyl-substituted hydrazides with formamide derivatives or carbodiimides under controlled heating can afford the triazole ring. Conditions such as temperature (50–80°C) and solvent polarity (e.g., DMSO) influence the reaction efficiency and regioselectivity.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiourea → Carbodiimide → Triazole | Cyclohexylamine, isothiocyanate, Hg(OAc)2, formylhydrazide | Room temp, 2 h | Up to 91 | One-pot, regioselective, mild | Use of mercury salts (toxicity) |

| Solid-phase synthesis | Acyl hydrazide resin, amidines, acyl halides | Room temp, molecular sieves | Moderate | Easy purification, automation | Limited substrate scope |

| One-pot multicomponent | Amine, hydrazonoformamide, acyl hydrazides | Room temp to mild heating | Moderate | Simple setup | Lower yields with aliphatic amines |

| Direct cyclization | Cyclohexyl hydrazide derivatives, formamide | 50–80°C, polar aprotic solvent | Variable | Avoids toxic reagents | Requires optimization |

常见问题

Q. What are the recommended synthetic routes for 1-cyclohexyl-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield?

The compound can be synthesized via regioselective microwave-assisted methods, which offer advantages in speed and efficiency. For example, microwave irradiation enables regioselective cyclization of aryl-substituted precursors with amines, achieving yields up to 82% under optimized conditions (e.g., 150°C, 20 min) . Traditional methods, such as the Biginelli reaction, may also be employed using aldehydes, triazolamines, and ketones, but often require longer reaction times and result in lower yields (47%–70%) . Key factors affecting yield include solvent choice (e.g., ethanol vs. DMF), temperature, and substituent electronic effects on the aryl ring.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- 1H/13C NMR : Assign peaks to confirm the cyclohexyl group (δ ~1.2–1.8 ppm for CH2 protons) and triazole ring (δ ~7.3–8.5 ppm for aromatic protons) .

- X-ray crystallography : Resolves tautomeric forms (e.g., 3-amino vs. 5-amino substitution) and planar geometry of the triazole ring, with dihedral angles <5° between the triazole and aryl/cyclohexyl groups .

- Elemental analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N ratios .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV-1 research, where cyclohexyl substituents enhance hydrophobic interactions with the RT pocket . It also shows potential in anticancer studies, where triazole derivatives exhibit cytotoxicity via apoptosis induction, influenced by LogP values (optimal range: 2.5–3.5) for membrane permeability .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust formation.

- Waste disposal : Segregate organic waste and consult certified hazardous waste handlers .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

- Docking studies : Map interactions between the cyclohexyl group and hydrophobic pockets (e.g., HIV-1 RT W229 residue) using AutoDock Vina or Schrödinger .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to predict activity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .

Q. How can contradictory biological activity data from different studies be resolved?

Discrepancies often arise from:

- Tautomerism : The 3-amino vs. 5-amino tautomers exhibit distinct binding affinities. Use X-ray crystallography to confirm the dominant form in experimental conditions .

- Purity variations : Validate via HPLC (≥98% purity) and control for byproducts like N-aryl impurities .

- Assay conditions : Standardize cell lines (e.g., MT-4 for HIV) and solvent concentrations (DMSO ≤0.1% v/v) .

Q. What strategies improve regioselectivity in triazole functionalization?

- Microwave-assisted synthesis : Enhances regioselectivity for 1,5-diaryl products over 1,3-isomers by controlling thermal gradients .

- Catalytic systems : Cs2CO3 promotes spiro-indole-triazolo[1,5-a]pyrimidine formation via one-pot multicomponent reactions .

- Protecting groups : Use tert-butyl groups to shield reactive N-H sites during derivatization .

Q. How does the cyclohexyl substituent influence pharmacokinetic properties?

- Lipophilicity : The cyclohexyl group increases LogP by ~1.5 units, improving blood-brain barrier penetration but potentially reducing aqueous solubility. Balance via polar substituents (e.g., hydroxyl groups) .

- Metabolic stability : Cyclohexyl moieties resist CYP450 oxidation better than linear alkyl chains, as shown in microsomal assays .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。